molecular formula C26H40N6O4S B3054241 4-benzylpiperidine-1-carboximidamide;sulfuric acid CAS No. 59084-01-4

4-benzylpiperidine-1-carboximidamide;sulfuric acid

Cat. No.: B3054241
CAS No.: 59084-01-4
M. Wt: 532.7 g/mol
InChI Key: RLRRQNSHDAKBCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzylpiperidine-1-carboximidamide involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine . The final step involves the reaction of 4-benzylpiperidine with sulfuric acid to form the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperidine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylpiperidine derivatives, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzylpiperidine-1-carboximidamide; sulfuric acid is unique due to its specific combination of a piperidine ring with a benzyl group and a carboximidamide moiety. This structure imparts unique pharmacological properties, particularly its dual role as a monoamine releasing agent and a monoamine oxidase inhibitor .

Properties

IUPAC Name

4-benzylpiperidine-1-carboximidamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H19N3.H2O4S/c2*14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;1-5(2,3)4/h2*1-5,12H,6-10H2,(H3,14,15);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRRQNSHDAKBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=N)N.C1CN(CCC1CC2=CC=CC=C2)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207825
Record name 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59084-01-4
Record name 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(4-benzylpiperidine-1-carboximidamide) sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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